molecular formula C14H16N2OS B12922641 5-(4-Phenylbutyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 21325-53-1

5-(4-Phenylbutyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12922641
CAS No.: 21325-53-1
M. Wt: 260.36 g/mol
InChI Key: CFSBKOYOODINFL-UHFFFAOYSA-N
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Description

5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a thioxo group (C=S) attached to a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes, amines, and thiourea under acidic or basic conditions. One common method involves the reaction of 4-phenylbutylamine with thiourea and an aldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidinones.

    Substitution: The phenylbutyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenylbutyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the phenylbutyl group, resulting in different chemical and biological properties.

    5-(4-Phenylbutyl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one: Contains an oxo group instead of a thioxo group, leading to variations in reactivity and mechanism of action.

Uniqueness

5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the phenylbutyl and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

5-(4-Phenylbutyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, a compound with the chemical formula C14H16N2OS, has garnered attention for its potential biological activities. This article synthesizes available data regarding its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a sulfanylidene group and a phenylbutyl substituent. Its structural formula can be represented as follows:

C14H16N2OS\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}\text{S}

This unique structure is hypothesized to contribute to its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One of the primary areas of interest is the compound's potential as an enzyme inhibitor. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways:

  • Tyrosinase Inhibition : Tyrosinase is crucial for melanin synthesis; inhibitors can be beneficial in treating hyperpigmentation disorders. Compounds structurally related to this compound have demonstrated varying degrees of tyrosinase inhibition, suggesting that this compound may also possess similar properties.
    CompoundIC50 (µM)Type of Inhibition
    Kojic Acid20.8 ± 1.34Competitive
    Derivative 16.4 ± 0.52Competitive
    Derivative 20.1 ± 0.01Competitive

Cytotoxicity Studies

Cytotoxic effects have been evaluated in various cancer cell lines. For example, related compounds have shown selective cytotoxicity against HeLa cells while exhibiting minimal toxicity towards normal fibroblast cells:

CompoundCell LineIC50 (µM)
Compound AHeLa2.13
Compound BBALB/3T3>135

These findings suggest that derivatives of the pyrimidine structure could be further explored for their anticancer potential.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The sulfanylidene group may play a crucial role in neutralizing reactive oxygen species (ROS).
  • Enzyme Binding : The compound's structural features allow it to bind effectively to active sites on target enzymes like tyrosinase, inhibiting their activity.
  • Cellular Uptake : The phenylbutyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of similar compounds to elucidate their biological activity:

  • Study on Thiazolone Derivatives : A study published in PMC highlighted that certain thiazolone derivatives exhibited enhanced tyrosinase inhibitory activity compared to traditional inhibitors like kojic acid . This suggests that modifications similar to those in this compound could yield potent inhibitors.

Properties

CAS No.

21325-53-1

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

5-(4-phenylbutyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C14H16N2OS/c17-13-12(10-15-14(18)16-13)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17,18)

InChI Key

CFSBKOYOODINFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CNC(=S)NC2=O

Origin of Product

United States

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